8-methoxy-3-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
8-methoxy-3-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chromenone core, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chromenone intermediate.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through an etherification reaction, where a pyridine derivative reacts with the hydroxyl group of the piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a suitable base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
8-methoxy-3-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, affecting cellular processes and exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-3-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one
- 6-methoxy-3-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one
- 5-methoxy-3-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one
Uniqueness
8-methoxy-3-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one is unique due to the specific position of the methoxy group on the chromenone core. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the pyridine moiety also contributes to its unique properties, potentially enhancing its binding affinity to specific molecular targets.
Properties
IUPAC Name |
8-methoxy-3-(3-pyridin-4-yloxypiperidine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-26-18-6-2-4-14-12-17(21(25)28-19(14)18)20(24)23-11-3-5-16(13-23)27-15-7-9-22-10-8-15/h2,4,6-10,12,16H,3,5,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTZQTIUDUGFQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCC(C3)OC4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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